N-(3-Methyl-2,3-dihydro-1-benzothiophen-6-yl)acetamide
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Overview
Description
N-(3-Methyl-2,3-dihydro-1-benzothiophen-6-yl)acetamide is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2,3-dihydro-1-benzothiophen-6-yl)acetamide typically involves the reaction of 3-methyl-2,3-dihydro-1-benzothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-2,3-dihydro-1-benzothiophen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
N-(3-Methyl-2,3-dihydro-1-benzothiophen-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(3-Methyl-2,3-dihydro-1-benzothiophen-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene: A simpler structure with similar chemical properties.
2-Methylbenzothiophene: Another derivative with a methyl group at a different position.
Benzothiophene-2-carboxamide: A compound with a carboxamide group at the 2-position.
Uniqueness
N-(3-Methyl-2,3-dihydro-1-benzothiophen-6-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
CAS No. |
62077-39-8 |
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Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-(3-methyl-2,3-dihydro-1-benzothiophen-6-yl)acetamide |
InChI |
InChI=1S/C11H13NOS/c1-7-6-14-11-5-9(12-8(2)13)3-4-10(7)11/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
QFLUEEMXMGKGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC2=C1C=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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